molecular formula C10H17N3 B2643683 2-(1-ethyl-1H-imidazol-2-yl)piperidine CAS No. 1344365-73-6

2-(1-ethyl-1H-imidazol-2-yl)piperidine

Cat. No. B2643683
CAS RN: 1344365-73-6
M. Wt: 179.267
InChI Key: ZZBRRMLCIOUCRG-UHFFFAOYSA-N
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Description

“2-(1-ethyl-1H-imidazol-2-yl)piperidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known for its broad range of chemical and biological properties .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, imidazole derivatives have been synthesized in various ways . For instance, Hadizadeh et al. synthesized a compound with a similar structure and evaluated it for antihypertensive potential .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H17N3 . It contains an imidazole ring, which has two nitrogen atoms, one of which bears a hydrogen atom .

Scientific Research Applications

Antimycobacterial Applications

A novel series of imidazo[1,2-a]pyridine-3-carboxamides (IPAs) with various linkers, including the piperidine derivative, was designed and synthesized. These compounds exhibited significant antimycobacterial activity against drug-sensitive and resistant MTB strains. Particularly, compounds with N-[2-(piperazin-1-yl)ethyl] and 2,6-dimethyl-N-[2-(phenylamino)ethyl] linkers showed considerable activity and safety indices, suggesting the potential of these structures in developing new antimycobacterial agents (Lv et al., 2017).

Synthesis of Heterocyclic Compounds

The compound has been utilized in the synthesis of various novel heterocyclic compounds. For instance, novel benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized using 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and ethyl 2,4-dioxo-4-arylbutanoate derivatives in the presence of piperidine. These derivatives were synthesized efficiently, indicating the versatility of the compound in creating novel chemical entities with potential applications in various fields (Goli-Garmroodi et al., 2015).

Antimicrobial Applications

The compound has been incorporated into the synthesis of novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives. These derivatives were synthesized and screened for their in vitro antimicrobial properties. Several synthesized compounds exhibited excellent antibacterial and antifungal activities, highlighting the compound's potential in creating effective antimicrobial agents (Rajkumar et al., 2014).

Corrosion Inhibition

Benzimidazole derivatives, including those with piperidine linkers, were studied for their inhibitive action on the corrosion of N80 steel in hydrochloric acid solution. These compounds, such as 2-(1-((piperidine-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)phenol, demonstrated significant corrosion inhibition efficiency, shedding light on their potential application in protecting industrial materials from corrosion (Yadav et al., 2016).

Safety and Hazards

The safety data sheet for “2-(1-ethyl-1H-imidazol-2-yl)piperidine” suggests that any clothing contaminated by the product should be immediately removed and the person should be moved out of the dangerous area .

properties

IUPAC Name

2-(1-ethylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9/h7-9,11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBRRMLCIOUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C2CCCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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